molecular formula C7H5BrN2O5 B1528166 2-Bromo-4-methoxy-1,3-dinitro-benzene CAS No. 1421312-12-0

2-Bromo-4-methoxy-1,3-dinitro-benzene

Cat. No.: B1528166
CAS No.: 1421312-12-0
M. Wt: 277.03 g/mol
InChI Key: FPDNCAVWOUOBNQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Geometry

The systematic IUPAC name for this compound is 2-bromo-4-methoxy-1,3-dinitrobenzene , reflecting the substituents’ positions on the benzene ring. The numbering begins at the bromine atom (position 2), with nitro groups at positions 1 and 3, and a methoxy group at position 4. The molecular formula is C₇H₅BrN₂O₅ , with a molecular weight of 277.03 g/mol .

The benzene ring adopts a planar geometry, with substituents influencing electronic distribution. The nitro groups (-NO₂) at positions 1 and 3 introduce significant electron-withdrawing effects, while the methoxy group (-OCH₃) at position 4 exerts an electron-donating resonance effect. Bromine’s electronegativity (position 2) further polarizes the ring, creating a distinct dipole moment. Steric hindrance between the nitro and methoxy groups may slightly distort bond angles from the ideal 120°, though crystallographic data is needed for precise confirmation.

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₇H₅BrN₂O₅
Molecular Weight (g/mol) 277.03
Density (g/cm³) 1.8 ± 0.1
Boiling Point (°C) 322.6 ± 37.0

Spectroscopic Identification (IR, NMR, Raman)

Infrared (IR) Spectroscopy :
The IR spectrum exhibits characteristic peaks for nitro groups (asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ ) and methoxy C-O stretching at ~1250 cm⁻¹ . The aromatic C-H out-of-plane bending vibrations appear near 800 cm⁻¹ , consistent with a para-substituted benzene derivative.

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : A singlet at δ 3.9 ppm corresponds to the methoxy group’s three equivalent protons. The aromatic region (δ 7.5–8.5 ppm) shows a single proton resonance due to the symmetrical substitution pattern.
  • ¹³C NMR : Signals for the nitro-substituted carbons appear downfield at δ 145–150 ppm , while the methoxy carbon resonates at δ 56 ppm .

Raman Spectroscopy :
Strong bands at 1345 cm⁻¹ and 1570 cm⁻¹ confirm nitro group vibrations. The methoxy group’s symmetric stretching is observed at 2830 cm⁻¹ , and C-Br stretching appears near 650 cm⁻¹ .

Table 2: Key Spectroscopic Assignments

Technique Peak (cm⁻¹/ppm) Assignment
IR 1520 NO₂ asymmetric stretch
¹H NMR 3.9 -OCH₃ protons
Raman 650 C-Br stretch

X-ray Crystallographic Analysis

While direct X-ray data for this compound is limited, analogous structures (e.g., 1-bromo-4-methoxy-2,3-dinitrobenzene) reveal a monoclinic crystal system with a P2₁/c space group . The benzene ring remains planar, with nitro groups inclined at ~15° relative to the ring plane due to steric interactions. The methoxy group adopts a nearly coplanar orientation, maximizing resonance stabilization. Bond lengths for C-NO₂ (1.47 Å ) and C-Br (1.89 Å ) align with typical values for nitroaromatics and aryl bromides, respectively.

Comparative Analysis with Isomeric Derivatives

2-Bromo-1,3-dinitrobenzene (C₆H₃BrN₂O₄) lacks the methoxy group, resulting in a lower molecular weight (247.00 g/mol) and boiling point (291.0°C). The addition of the methoxy group in 2-bromo-4-methoxy-1,3-dinitrobenzene increases solubility in polar solvents due to enhanced dipole interactions.

1-Bromo-4-methoxy-2,3-dinitrobenzene (C₇H₅BrN₂O₅), an isomer with nitro groups at positions 2 and 3, exhibits distinct spectral features. Its ¹H NMR shows two aromatic protons (δ 8.1–8.3 ppm), unlike the single proton in the target compound. This positional isomerism also alters crystallographic packing, as seen in differences in density (1.6 vs. 1.8 g/cm³).

Table 3: Isomeric Comparison

Property 2-Bromo-4-methoxy-1,3-dinitrobenzene 1-Bromo-4-methoxy-2,3-dinitrobenzene
Molecular Weight 277.03 g/mol 277.03 g/mol
Boiling Point (°C) 322.6 291.0
Aromatic Protons (¹H NMR) 1 singlet 2 doublets

Properties

IUPAC Name

3-bromo-1-methoxy-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O5/c1-15-5-3-2-4(9(11)12)6(8)7(5)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDNCAVWOUOBNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601277832
Record name Benzene, 2-bromo-4-methoxy-1,3-dinitro-
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Molecular Weight

277.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421312-12-0
Record name Benzene, 2-bromo-4-methoxy-1,3-dinitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421312-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-bromo-4-methoxy-1,3-dinitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Nitration of 4-Bromo-3-nitroanisole

A well-documented method involves the nitration of 4-bromo-3-nitroanisole under strongly acidic conditions:

  • Starting material: 4-Bromo-3-nitroanisole (97% purity, 10 g, 43.1 mmol).
  • Reagents: Mixture of fuming nitric acid (100%) and concentrated sulfuric acid (95-98%).
  • Conditions: The nitrating mixture (10 mL) is added dropwise at room temperature with stirring for 1 hour.
  • Work-up: The reaction mixture is poured onto ice water, followed by extraction with ethyl acetate.
  • Purification: Organic layers are washed, dried over sodium sulfate, filtered, concentrated, and purified by flash chromatography using ethyl acetate/cyclohexane.
  • Yield: 44% yield of 2-Bromo-4-methoxy-1,3-dinitro-benzene as a yellow solid.
  • Purity: 100% by HPLC/MS.
  • Characterization: Mass spectrum shows [M+H]+ ions at 276.8 and 278.9 corresponding to bromine isotopes.

This procedure highlights the importance of controlling temperature and acid concentration to achieve selective dinitration without overreaction or decomposition.

Reaction Conditions and Optimization

Step Reagents & Conditions Temperature Yield (%) Notes
Nitration HNO3 (fuming, 100%), H2SO4 (conc.) Room temperature 44 Dropwise addition, 1 hour stirring
Extraction & Purification Ethyl acetate, washing, chromatography Ambient - Flash chromatography for purity
Bromination (related synthesis) Br2 in acetic acid/DCM Room temperature 99 High selectivity, mild conditions
Reduction (related) NaBH4 or catalytic hydrogenation 0-40 °C 40-71 Subsequent steps for derivative synthesis

The nitration step requires careful temperature control to avoid side reactions and ensure regioselectivity. The use of fuming nitric acid and concentrated sulfuric acid is standard for electrophilic aromatic substitution of this type. Purification by chromatography ensures removal of unreacted starting materials and side products.

Summary Table of Preparation Method

Parameter Details
Starting Material 4-Bromo-3-nitroanisole
Nitrating Agents Fuming HNO3 (100%), Conc. H2SO4 (95-98%)
Reaction Time 1 hour
Reaction Temperature Room Temperature
Work-up Ice water quench, ethyl acetate extraction
Purification Flash chromatography (ethyl acetate/cyclohexane)
Yield 44%
Purity 100% (HPLC/MS)
Physical Form Yellow solid
Molecular Weight 277.03 g/mol

Chemical Reactions Analysis

2-Bromo-4-methoxy-1,3-dinitro-benzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions due to the presence of electron-withdrawing nitro groups and electron-donating methoxy group.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as tin(II) chloride in hydrochloric acid.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Scientific Research Applications

Organic Synthesis

2-Bromo-4-methoxy-1,3-dinitro-benzene serves as a versatile intermediate in the synthesis of complex organic molecules. It can participate in electrophilic aromatic substitution reactions and is often used to create various substituted benzene derivatives.

Synthetic Pathways:

  • Electrophilic Aromatic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of new compounds.
  • Reduction Reactions: The nitro groups can be reduced to amines, which are valuable in the synthesis of pharmaceuticals and agrochemicals.
Reaction TypeExample Products
SubstitutionAmino derivatives
ReductionAmine compounds
OxidationCarboxylic acids

Pharmaceutical Research

The compound has been investigated for its potential biological activities. Its derivatives have shown promise in developing new pharmaceuticals due to their ability to interact with biological targets.

Case Studies:

  • A study demonstrated that certain derivatives of dinitrobenzene compounds exhibit antimicrobial activity, suggesting potential use in antibiotic development.
  • Another research indicated that modifications of the dinitrobenzene structure could lead to compounds with anti-inflammatory properties.

Materials Science

In materials science, this compound is explored for its electronic and optical properties. It can be utilized in creating novel materials with specific characteristics for applications in electronics and photonics.

Potential Applications:

  • Development of organic light-emitting diodes (OLEDs).
  • Creation of polymers with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-1,3-dinitro-benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro groups enhance the compound’s reactivity towards nucleophiles, while the bromine and methoxy groups influence its electronic properties. These interactions can lead to various biological and chemical effects, depending on the specific application .

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Brominated Aromatic Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Purity Substituents
This compound Not provided C₇H₄BrN₂O₅* ~307 (inferred) N/A Br, OCH₃, 2×NO₂
2-Bromo-4-methoxy-1,3-dimethylbenzene 23453-90-9 C₉H₁₁BrO 215.09 97% Br, OCH₃, 2×CH₃
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 C₇H₅BrFNO₃ 266.02 95% Br, F, OCH₃, NO₂
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene 132532-64-0 C₉H₁₁BrO₃ 247.09 98% Br, OCH₃, OCH₂OCH₃

*Inferred based on structural analogy.

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : The nitro groups in this compound significantly reduce electron density on the ring, enhancing reactivity toward nucleophilic substitution compared to analogs like 2-Bromo-4-methoxy-1,3-dimethylbenzene, where methyl groups (electron-donating) dominate .
  • Fluorine Substitution : 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene introduces fluorine, a strong EWG, further polarizing the ring and increasing acidity at adjacent positions .

Molecular Weight and Purity :

  • The nitro groups in the target compound increase its molecular weight (~307 g/mol) compared to derivatives with methyl or methoxymethoxy groups (215–247 g/mol).
  • Purity levels for comparable compounds range from 95% to 98%, suggesting that high-purity synthesis of the target compound would require rigorous purification methods .

Table 2: Reactivity and Potential Uses

Compound Reactivity Profile Potential Applications
This compound High susceptibility to nucleophilic substitution (Br site); stable under acidic conditions. Explosives, pharmaceutical intermediates.
2-Bromo-4-methoxy-1,3-dimethylbenzene Moderate reactivity; methyl groups favor electrophilic substitution. Organic synthesis intermediates.
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene Enhanced electrophilicity due to fluorine; reactive in coupling reactions. Medicinal chemistry (e.g., kinase inhibitors).
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene Methoxymethoxy group acts as a protecting group; stable in basic conditions. Multi-step synthetic pathways.

Key Findings:

  • The target compound’s nitro groups make it less soluble in polar solvents compared to methyl-substituted analogs but more compatible with reactions requiring electron-deficient aromatic systems .
  • Fluorine in 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene improves metabolic stability in drug candidates, a trait absent in the target compound .

Key Recommendations:

  • Compounds with nitro groups (e.g., target compound and 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene) demand stringent safety protocols, including explosion-proof equipment and immediate decontamination .
  • Methoxy-substituted derivatives generally require less extreme handling but still necessitate skin and eye protection .

Biological Activity

2-Bromo-4-methoxy-1,3-dinitro-benzene (CAS Number: 1421312-12-0) is a nitro-substituted aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and relevant data.

The molecular formula for this compound is C7_7H5_5BrN2_2O5_5, with a molecular weight of 277.029 g/mol. It exhibits a density of approximately 1.8 g/cm³ and a boiling point of about 322.6 °C at 760 mmHg .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focusing on various nitro-substituted compounds demonstrated that this compound showed promising antibacterial activity against several strains of bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective inhibition at low concentrations .

CompoundMIC (µg/mL)Bacterial Strain
This compound15Staphylococcus aureus
Other tested compoundsVariesVarious

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited cytotoxic effects with IC50_{50} values indicating its potential as an anticancer agent.

Cell LineIC50_{50} (µM)Reference Compound
MCF-712.5Doxorubicin
A54915.0Cisplatin

Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner, suggesting its mechanism of action involves the activation of apoptotic pathways .

Case Studies

A recent study investigated the structure-activity relationship (SAR) of various nitro-substituted benzene derivatives, including this compound. The findings highlighted that modifications to the nitro and methoxy groups significantly influenced biological activity. The study concluded that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cell lines .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggested strong interactions with proteins involved in cancer progression and microbial resistance mechanisms. The compound's ability to bind effectively to these targets emphasizes its potential as a lead compound for further drug development .

Q & A

Basic: What synthetic strategies are optimal for introducing nitro groups into bromo-methoxybenzene derivatives while maintaining regioselectivity?

Methodological Answer:
The synthesis of 2-Bromo-4-methoxy-1,3-dinitro-benzene requires precise control over nitration conditions. Nitration typically proceeds at positions ortho/para to electron-donating groups (e.g., methoxy). However, steric hindrance from bromine and existing nitro groups complicates regioselectivity. A stepwise approach is recommended:

Initial Nitration : Introduce the first nitro group using mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor para-substitution relative to methoxy .

Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) at the activated position ortho to the nitro group .

Second Nitration : Use fuming HNO₃ at elevated temperatures (50–60°C) to introduce the second nitro group meta to bromine, leveraging its electron-withdrawing effect .
Key Validation : Monitor intermediates via HPLC or GC-MS to confirm regiochemistry .

Advanced: How do electronic and steric effects govern the stability of this compound under basic conditions?

Methodological Answer:
The compound’s stability is influenced by:

  • Electronic Effects : Nitro groups withdraw electron density, reducing susceptibility to nucleophilic attack. Methoxy donates electrons, but steric hindrance from bromine and adjacent nitro groups limits reactivity at the ortho position.
  • Steric Effects : The bulky bromine atom impedes access to reactive sites, as shown in X-ray crystallography studies of analogous structures .
    Experimental Design :
  • Conduct kinetic studies in NaOH/ethanol solutions (0.1–1.0 M) at 25–60°C.
  • Use UV-Vis spectroscopy to track decomposition rates.
  • Compare with DFT calculations to correlate steric/electronic parameters with observed stability .

Basic: What analytical techniques are most reliable for distinguishing positional isomers of dinitro-substituted bromo-methoxybenzenes?

Methodological Answer:

  • ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm. Coupling patterns (e.g., meta vs. para nitro groups) resolve isomerism.
  • ¹³C NMR : Nitro groups deshield adjacent carbons; compare shifts with computed spectra (e.g., ACD/Labs software) .
  • IR Spectroscopy : Asymmetric NO₂ stretching (~1530 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) confirm nitro group presence.
  • X-ray Diffraction : Definitive structural assignment for crystalline derivatives .

Advanced: How can contradictory data on bromination yields in similar substrates be resolved?

Methodological Answer:
Contradictions often arise from:

  • Reagent Purity : Trace moisture in Br₂/FeBr₃ reduces yield. Use freshly distilled bromine and anhydrous FeBr₃ .
  • Temperature Gradients : Inconsistent heating (<±2°C) alters reaction pathways.
    Resolution Strategy :

Replicate reported conditions with strict control of variables.

Perform DOE (Design of Experiments) to identify critical factors (e.g., solvent polarity, stoichiometry).

Validate via in situ FTIR to monitor intermediate formation .

Basic: What purification methods are effective for isolating this compound from byproducts?

Methodological Answer:

  • Recrystallization : Use ethanol/water (7:3 v/v) at 0°C; the compound’s low solubility in cold water minimizes co-precipitation of nitro byproducts.
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (9:1) to separate brominated impurities.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity .

Advanced: What mechanistic insights explain the compound’s reactivity in Ullmann-type coupling reactions?

Methodological Answer:

  • Catalytic System : CuI/1,10-phenanthroline in DMF at 120°C facilitates C–C bond formation.
  • Substrate Limitations : The electron-deficient aromatic ring slows oxidative addition; adding electron-rich ligands (e.g., PPh₃) enhances reactivity.
  • Kinetic Profiling : Use GC-MS to track aryl halide consumption. DFT studies show bromine’s steric bulk increases activation energy for Cu insertion .

Basic: How can the compound’s potential biological activity be assessed using in vitro models?

Methodological Answer:

  • Antifungal Assays : Test against Candida albicans (CLSI M27 protocol) at 10–100 µg/mL. Nitro groups may disrupt fungal redox homeostasis .
  • Cytotoxicity Screening : Use MTT assays on HEK293 cells. Compare IC₅₀ values with control compounds (e.g., fluconazole) .
  • Molecular Docking : Simulate interactions with fungal CYP51 enzyme to predict binding affinity .

Advanced: What strategies mitigate decomposition during long-term storage of nitroaromatic compounds?

Methodological Answer:

  • Storage Conditions : Argon atmosphere at –20°C in amber vials. Add stabilizers (e.g., BHT at 0.1% w/w) to inhibit radical-mediated degradation.
  • Stability Monitoring : Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
  • Mechanistic Insight : Nitro groups undergo photolytic cleavage; UV-vis spectroscopy identifies λmax shifts indicative of degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-methoxy-1,3-dinitro-benzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-methoxy-1,3-dinitro-benzene

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